5-Amino-1-phenoxypentan-2-OL
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
89805-07-2 |
|---|---|
Molecular Formula |
C11H17NO2 |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
5-amino-1-phenoxypentan-2-ol |
InChI |
InChI=1S/C11H17NO2/c12-8-4-5-10(13)9-14-11-6-2-1-3-7-11/h1-3,6-7,10,13H,4-5,8-9,12H2 |
InChI Key |
VVJIRWQJAVKPEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC(CCCN)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Strategies for 5 Amino 1 Phenoxypentan 2 Ol
Retrosynthetic Analysis of the 5-Amino-1-phenoxypentan-2-OL Scaffold
A retrosynthetic analysis of this compound reveals several logical disconnections that inform potential synthetic strategies. The primary bonds to consider for disconnection are the C-O ether bond, the C-N amine bond, and the C-C bonds of the pentanol (B124592) backbone.
Scheme 1: Key Retrosynthetic Disconnections for this compound

Disconnection A (C-O Ether Bond): This disconnection points towards a Williamson ether synthesis or an Ullmann-type coupling as the final key step. The precursors would be a phenol (B47542) and a 5-amino-pentan-1,2-diol derivative with a suitable leaving group at the 1-position.
Disconnection B (C-N Bond): This strategy suggests the introduction of the amino group at a late stage, for instance, through reductive amination of a corresponding ketone (1-phenoxypentan-2-one-5-amine precursor) or nucleophilic substitution on a precursor with a leaving group at the 5-position.
Disconnection C (C-C Bond): This approach involves building the carbon skeleton. A plausible route involves the addition of a Grignard reagent to an appropriate aldehyde, for example, reacting a phenoxy-containing Grignard reagent with a protected amino-aldehyde.
A particularly insightful retrosynthetic pathway starts from the closely related and synthetically accessible precursor, ethyl 5-phenoxy-2-aminopentanoate. This approach simplifies the problem to the reduction of the ester to a primary alcohol and subsequent selective functionalization.
Contemporary Synthetic Routes and Approaches to the Core Structure
Building upon the retrosynthetic analysis, several contemporary synthetic routes can be devised to construct the this compound scaffold.
Strategies for Phenoxy Ether Linkage Formation
The formation of the phenoxy ether linkage is a critical step in the synthesis. Two classical and effective methods are the Williamson ether synthesis and the Ullmann coupling.
Williamson Ether Synthesis: This S_N2 reaction involves the reaction of an alkali phenoxide with an alkyl halide. researchgate.netorganic-chemistry.orgsciengine.com In the context of synthesizing this compound, this would typically involve reacting sodium phenoxide with a 5-carbon chain bearing a good leaving group (e.g., a halide or a sulfonate ester) at the 1-position. researchgate.net The amino and hydroxyl groups would need to be appropriately protected to prevent side reactions. The reaction is generally effective for primary alkyl halides. organic-chemistry.org
Ullmann Coupling Variants: The Ullmann condensation is a copper-catalyzed reaction between an aryl halide and an alcohol. caltech.edu Modern variations of the Ullmann ether synthesis are often preferred due to milder reaction conditions and broader substrate scope. This method could be employed by coupling phenol with a suitable 5-carbon chain derivative.
A practical synthetic approach has been demonstrated in the synthesis of ethyl 5-phenoxy-2-((phenoxycarbonyl)amino)pentanoate, where the phenoxy group is introduced early in the synthetic sequence. scispace.comcaltech.edu
Introduction and Derivatization of the Amino Functionality
The introduction of the amino group can be achieved at various stages of the synthesis, often requiring protective group strategies to ensure chemoselectivity.
Reductive Amination: A common and efficient method for forming amines is the reductive amination of a ketone or aldehyde. nih.govresearchgate.netdss.go.th For the synthesis of this compound, a precursor such as 1-phenoxy-5-oxopentan-2-ol could be reacted with ammonia (B1221849) or a protected amine source in the presence of a reducing agent like sodium cyanoborohydride or sodium triacetoxyborohydride.
Nucleophilic Substitution: The amino group can also be introduced via nucleophilic substitution of a suitable leaving group (e.g., a halide or tosylate) with an amine source, such as ammonia, or more commonly, a protected amine equivalent like phthalimide (B116566) (Gabriel synthesis) to avoid over-alkylation. organic-chemistry.org The subsequent deprotection reveals the primary amine. organic-chemistry.orgatdbio.comatdbio.com
A documented synthesis of ethyl 5-phenoxy-2-((phenoxycarbonyl)amino)pentanoate utilizes a protected amino acid derivative as a starting material, thereby incorporating the amino functionality from the outset. caltech.educaltech.edu
Control and Functionalization of the Pentan-2-OL Moiety
The secondary alcohol at the 2-position of the pentane (B18724) chain can be established through several reliable methods.
Grignard Reactions: The addition of a Grignard reagent to an aldehyde is a classic and powerful method for the synthesis of secondary alcohols. wikipedia.orgrsc.orgnih.govgoogle.com A potential route to this compound could involve the reaction of a phenoxy-containing aldehyde with a suitable Grignard reagent, followed by deprotection. For instance, reacting phenoxyacetaldehyde (B1585835) with a 3-aminopropyl magnesium halide (with the amino group protected) would yield the desired carbon skeleton and the secondary alcohol in one step.
Reduction of a Ketone: If the synthesis proceeds through a ketonic intermediate, such as 5-amino-1-phenoxypentan-2-one, the secondary alcohol can be generated by reduction. A variety of reducing agents can be employed, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), to yield the racemic alcohol. For stereoselective reduction, specific reagents and catalysts would be necessary, as discussed in the stereoselective synthesis section.
Carbon Chain Assembly and Elongation Methodologies
The assembly of the five-carbon chain can be approached in a modular fashion, allowing for flexibility in the introduction of functional groups. One effective strategy involves starting with a smaller, functionalized building block and extending the carbon chain.
A notable example is the synthesis of ethyl 5-phenoxy-2-((tert-butoxycarbonyl)amino)pentanoate, a precursor to the target molecule. This synthesis starts from a protected α-amino acid, which is then coupled with a three-carbon unit bearing the phenoxy group. caltech.edu This approach highlights the use of readily available chiral building blocks to construct the core structure.
Stereoselective Synthesis of this compound
The presence of a stereocenter at the C-2 position necessitates stereoselective synthetic methods to obtain enantiomerically pure this compound.
Chiral Pool Synthesis: A highly effective strategy is to start from a readily available enantiopure starting material from the chiral pool, such as an amino acid. wikipedia.orgbaranlab.orgmdpi.com For instance, a derivative of L-glutamic acid or L-ornithine could serve as a chiral precursor for the (S)-enantiomer of this compound. The synthesis of ethyl (S)-2-((tert-butoxycarbonyl)amino)-5-phenoxypentanoate from a chiral α-amino acid derivative exemplifies this approach. caltech.edu Subsequent stereoselective reduction of the corresponding ketone would be required to control the stereochemistry at C-2.
Asymmetric Reduction: If the synthesis proceeds through a prochiral ketone intermediate, such as 5-(protected-amino)-1-phenoxypentan-2-one, asymmetric reduction can be employed to establish the chiral alcohol center. Reagents such as those used in the Corey-Bakshi-Shibata (CBS) reduction or Noyori asymmetric hydrogenation are known to provide high enantioselectivity in the reduction of ketones to secondary alcohols.
Enzymatic Resolutions: Biocatalytic methods can also be employed for the stereoselective synthesis of amino alcohols. nih.govtandfonline.com This can involve the kinetic resolution of a racemic mixture of this compound using a lipase (B570770) to selectively acylate one enantiomer, or the stereoselective reduction of a ketone precursor using a dehydrogenase enzyme.
Table 1: Comparison of Synthetic Strategies
| Strategy | Key Reaction | Advantages | Disadvantages |
| Williamson Ether Synthesis | S_N2 reaction of an alkoxide with an alkyl halide researchgate.netorganic-chemistry.org | Well-established, reliable for primary halides. | Requires protection of other functional groups. |
| Ullmann Coupling | Copper-catalyzed coupling of an aryl halide and an alcohol caltech.edu | Milder conditions with modern variants. | Catalyst can be expensive, removal can be difficult. |
| Reductive Amination | Reaction of a ketone/aldehyde with an amine and a reducing agent nih.govresearchgate.net | High efficiency, broad substrate scope. | May require harsh reducing agents. |
| Grignard Reaction | Addition of an organomagnesium halide to a carbonyl compound wikipedia.orgrsc.org | Forms C-C bonds and the alcohol simultaneously. | Sensitive to protic functional groups. |
| Chiral Pool Synthesis | Use of enantiopure starting materials like amino acids wikipedia.orgbaranlab.org | High enantiopurity, predictable stereochemistry. | Limited by the availability of suitable chiral precursors. |
| Asymmetric Reduction | Stereoselective reduction of a prochiral ketone | Can provide high enantiomeric excess. | Requires specialized and often expensive catalysts. |
Asymmetric Catalysis Approaches (e.g., Chiral Ligand-Mediated Reactions, Organocatalysis)
Asymmetric catalysis is a premier strategy for establishing chirality. This can be achieved using either metal complexes with chiral ligands or purely organic molecules as catalysts.
A highly relevant approach involves the nickel-catalyzed asymmetric synthesis of a direct precursor, Ethyl 5-phenoxy-2-((phenoxycarbonyl)amino)pentanoate. caltech.edu This method constructs the carbon backbone and sets the stereocenter at the C2 position with high enantioselectivity. The reaction involves the enantioconvergent coupling of an organozinc nucleophile with a protected α-chloro glycine (B1666218) ester, catalyzed by a nickel complex bearing a chiral diamine ligand. Subsequent reduction of the ester and deprotection of the amine would yield the target amino alcohol.
Table 1: Nickel-Catalyzed Asymmetric Synthesis of a this compound Precursor
| Parameter | Details |
|---|---|
| Reaction | Nickel-Catalyzed Enantioconvergent Substitution |
| Precursors | 1. (3-Phenoxypropyl)zinc iodide 2. Ethyl 2-chloro-2-((phenoxycarbonyl)amino)acetate |
| Catalyst System | NiBr₂·glyme / Chiral (S,S)- or (R,R)-Diamine Ligand |
| Product | Ethyl 5-phenoxy-2-((phenoxycarbonyl)amino)pentanoate |
| Reported Yield | High |
| Enantiomeric Excess (ee) | Up to 96% ee caltech.edu |
Organocatalysis, which avoids the use of metals, presents another powerful avenue. mdpi.comfrontiersin.orgnih.gov A hypothetical organocatalytic route could involve the asymmetric reduction of a prochiral ketone, 5-(protected-amino)-1-phenoxypentan-2-one. Chiral catalysts, such as those derived from proline or chiral phosphoric acids, could facilitate the enantioselective transfer of a hydride from a reducing agent (e.g., a Hantzsch ester) to the ketone, establishing the chiral hydroxyl group with high enantiomeric purity.
Chiral Pool Synthesis Strategies
Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. wikipedia.org Amino acids are exemplary candidates for this strategy. baranlab.orgmdpi.com L-Glutamic acid or L-ornithine, which already contain the C5 amino group with the desired stereochemistry, could serve as a starting point for this compound.
A plausible, albeit undemonstrated, synthetic sequence starting from L-glutamic acid might involve:
Selective reduction of the side-chain carboxylic acid to an alcohol.
Protection of the amino and the newly formed primary alcohol groups.
Transformation of the remaining carboxylic acid at C1 into a methyl ketone.
Stereoselective reduction of the ketone to form the C2-hydroxyl group.
Etherification of the primary alcohol with phenol under Mitsunobu or Williamson ether synthesis conditions.
Final deprotection of the amine to yield the target compound.
This strategy leverages the innate chirality of the starting material to control the stereochemistry of the final product. wikipedia.org
Diastereoselective Synthetic Pathways
When one stereocenter is already present in a molecule, it can influence the creation of a second stereocenter, a process known as diastereoselective synthesis. This is highly relevant for controlling the relative stereochemistry between the C2-hydroxyl and C5-amino groups.
Starting with a chiral intermediate, such as (S)-5-(tert-butoxycarbonylamino)-1-phenoxypentan-2-one (derivable from the chiral pool), the reduction of the ketone can be directed by the existing stereocenter at C5. The choice of reducing agent and reaction conditions can favor the formation of one diastereomer over the other (Felkin-Anh or chelation-controlled reduction). For instance, studies on the stereoselective formation of related cyclic systems have shown that careful selection of reagents is critical for achieving high diastereoselectivity. researchgate.net This substrate-controlled approach is a powerful tool for synthesizing specific diastereomers of molecules with multiple chiral centers.
Enzymatic and Biocatalytic Routes for Enantiomeric Purity
Biocatalysis offers highly selective and environmentally benign methods for producing chiral compounds. nih.gov For this compound, enzymatic strategies could be employed for either kinetic resolution of a racemate or for a direct asymmetric synthesis.
Kinetic Resolution: A racemic mixture of this compound could be resolved using a lipase, such as Candida antarctica lipase B (CAL-B). Lipases are known to exhibit high enantioselectivity in the acylation of racemic alcohols. researchgate.net In the presence of an acyl donor (e.g., vinyl acetate), the lipase would selectively acylate one enantiomer of the alcohol, allowing the unreacted enantiomer to be separated in high enantiomeric purity.
Asymmetric Synthesis: A more advanced approach involves an enzymatic cascade to build the molecule stereoselectively from achiral precursors. nih.gov A hypothetical cascade could use a transaminase to convert a keto-amine into the chiral amine at C5, followed by a ketoreductase to asymmetrically reduce a ketone at C2 to the desired chiral alcohol. Such multi-enzyme, one-pot reactions are increasingly used for the efficient synthesis of chiral amino alcohols. nih.gov
Sustainable and Scalable Synthesis of the Chemical Compound
Modern chemical manufacturing emphasizes sustainability and scalability, focusing on processes that are safe, efficient, and environmentally friendly.
Continuous-Flow Synthesis Protocols
Continuous-flow chemistry, utilizing microreactors, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and improved scalability. mit.edu The synthesis of amino alcohols is well-suited to this technology. rsc.orgbeilstein-journals.org
A potential continuous-flow synthesis of this compound could involve the ring-opening of a suitable epoxide, such as 1-(3-chloropropoxy)-2,3-epoxypropane, in a sequential flow system. The first module could involve the phenoxy group installation, followed by a second module where the epoxide ring is opened by an amine source (e.g., ammonia or a protected amine) using an immobilized catalyst. mdpi.com The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor can maximize yield and selectivity while minimizing byproduct formation. mdpi.com
Table 2: Representative Parameters for Continuous-Flow Synthesis of a β-Amino Alcohol
| Parameter | Details from a Model Reaction (Aniline + Epichlorohydrin) mdpi.com |
|---|---|
| Catalyst | Immobilized Lipase (Lipozyme TL IM) |
| Reactor | Packed-bed microreactor |
| Solvent | Toluene |
| Temperature | 60 °C |
| Residence Time | 20 minutes |
| Substrate Ratio | 1:1 |
| Achieved Yield | >90% |
Solvent-Free and Atom-Economical Methodologies
Green chemistry principles prioritize atom economy—maximizing the incorporation of reactant atoms into the final product—and the reduction of waste, particularly solvents. rsc.org
The synthesis of β-amino alcohols via the ring-opening of epoxides is an inherently atom-economical reaction. wiley.com A highly efficient route to this compound would involve the reaction of 1-phenoxy-2,3-epoxypropane with an amine. This reaction can often be performed under solvent-free conditions or in environmentally benign solvents like water, using a reusable catalyst. scispace.comresearchgate.net
Furthermore, the synthesis of the related compound 1-phenoxy-2-propanol (B149627) has been demonstrated using a heterogeneous Al₂O₃/MgO catalyst, which can be easily recovered and reused. researchgate.net This approach avoids stoichiometric waste and simplifies product purification.
Table 3: Atom-Economical Synthesis of 1-Phenoxy-2-propanol
| Parameter | Details researchgate.net |
|---|---|
| Reaction | Etherification of Propylene Oxide with Phenol |
| Catalyst | Al₂O₃/MgO (1.5% Al/Mg molar ratio) |
| Temperature | 120 °C |
| Reaction Time | 5 hours |
| Phenol Conversion | 98.2% |
| Selectivity to Product | 99.3% |
| Key Advantage | Heterogeneous, reusable catalyst; high atom economy. |
Adapting such methodologies to the synthesis of this compound would represent a significant step towards a truly sustainable and scalable manufacturing process.
Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of this compound, a β-amino alcohol, benefits significantly from the development of advanced catalytic systems. These catalysts are designed to improve reaction efficiency, regioselectivity, and stereoselectivity, which are critical for producing the desired isomer in high purity. The primary strategies for constructing the amino alcohol functionality in this target molecule involve the catalytic ring-opening of epoxides and the asymmetric aminohydroxylation of alkenes.
Catalytic Ring-Opening of Epoxides
A prevalent and highly effective method for synthesizing β-amino alcohols is the nucleophilic ring-opening of epoxides with amines. rroij.com The key intermediate for the synthesis of this compound via this route would be a phenoxy-substituted epoxide, such as 2-((3-phenoxypropyl)oxirane). The subsequent reaction with an amino source, catalyzed by various systems, would yield the target compound.
A wide array of catalysts has been developed to facilitate this transformation with high efficiency and control over regioselectivity—dictating which carbon of the epoxide is attacked—and stereoselectivity. rroij.com These catalysts activate the epoxide ring, making it more susceptible to nucleophilic attack by an amine. mdpi.com
Lewis Acid Catalysis: Lewis acids are prominent catalysts for this reaction. Metal salts such as Zirconium(IV) chloride (ZrCl₄), Vanadium(III) chloride (VCl₃), and Yttrium(III) chloride (YCl₃) have proven effective. rroij.commdpi.com YCl₃, for instance, can catalyze the ring-opening of epoxides by amines at a low concentration of just 1 mol% under solvent-free conditions at room temperature, offering high yields and excellent regioselectivity. mdpi.com The plausible mechanism involves the coordination of the Lewis acidic metal center to the oxygen atom of the epoxide, which polarizes the C-O bonds and facilitates the nucleophilic attack by the amine. mdpi.com Other effective Lewis acid catalysts include indium tribromide and organobismuth triflate complexes, which are noted for their high activity, even in aqueous media. rroij.com
Organocatalysis: Simple organic molecules can also serve as potent catalysts. Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and triethylamine (B128534) (Et₃N), have been shown to be highly efficient catalysts for the ring-opening of epoxides with amines, particularly in water. rsc.orgresearchgate.net This approach is environmentally benign and proceeds under mild conditions. rsc.org
Biocatalysis: Enzymes offer a green and highly selective alternative for the synthesis of β-amino alcohols. Lipases, such as those from Aspergillus oryzae and Candida rugosa, have been employed to catalyze the ring-opening of epoxides with amines. mdpi.comresearchgate.net These biocatalytic reactions can achieve high yields and are often performed under mild conditions. mdpi.com For instance, a one-pot synthesis of β-amino alcohol derivatives has been developed using Aspergillus oryzae lipase in conjunction with a phase transfer catalyst. researchgate.net
The table below summarizes various catalytic systems used for the ring-opening of epoxides with amines to produce β-amino alcohols.
| Catalyst | Amine Nucleophile | Solvent | Key Features |
| Yttrium(III) chloride (YCl₃) | Aromatic and aliphatic amines | Solvent-free | High regioselectivity; mild room temperature conditions. mdpi.com |
| Zirconium(IV) chloride (ZrCl₄) | Anilines | Not specified | Efficient catalysis for β-amino alcohol synthesis. rroij.com |
| Vanadium(III) chloride (VCl₃) | Aromatic amines | Not specified | Highly regioselective and anti-stereoselective at room temperature. rroij.com |
| DABCO / Triethylamine (Et₃N) | Various amines and thiols | Water | Good to excellent yields under mild conditions; environmentally friendly. rsc.orgresearchgate.net |
| Lipase from Candida rugosa | Amines | Diisopropyl ether (DIPE) | Good yields (70-90%) in 8-12 hours. mdpi.com |
| Chiral Co-salen complexes | Phenols (for α-aryloxy alcohol synthesis) | Dichloromethane (DCM) | Excellent for kinetic resolution of terminal epoxides, yielding enantiopure α-aryloxy alcohols. beilstein-journals.org |
Catalytic Asymmetric Aminohydroxylation (AA)
A more direct route to chiral β-amino alcohols is the asymmetric aminohydroxylation of alkenes. This reaction introduces both the amino and hydroxyl groups across a double bond in a single, stereocontrolled step. For the synthesis of this compound, a suitable precursor would be 5-phenoxy-1-pentene.
Osmium-Catalyzed Asymmetric Aminohydroxylation: The Sharpless asymmetric aminohydroxylation is a benchmark method for the syn-selective synthesis of 1,2-amino alcohols. organic-chemistry.org This reaction utilizes osmium tetroxide (OsO₄) as the catalyst in combination with a chiral ligand and a nitrogen source. organic-chemistry.orgnih.gov The chiral ligands are typically derived from dihydroquinidine (B8771983) (DHQD) and dihydroquinine (DHQ), which induce enantioselectivity. organic-chemistry.org The nitrogen source is often a salt of an N-halo-sulfonamide, -amide, or -carbamate, such as chloramine-T. organic-chemistry.org The reaction proceeds through the formation of an osmium(VIII) imido species, which undergoes a cycloaddition with the alkene, followed by hydrolysis to release the amino alcohol product. organic-chemistry.org While powerful, a key challenge can be controlling the regioselectivity of the addition. organic-chemistry.orgdiva-portal.org
Palladium-Catalyzed Asymmetric Aminohydroxylation: Palladium-based catalytic systems have also been developed for the asymmetric aminohydroxylation of alkenes. For example, Pd(II)-catalyzed asymmetric aminohydroxylation of 1,3-dienes has been reported. researchgate.net These reactions often proceed through a Wacker-type hydroxypalladation followed by an asymmetric allylation cascade. researchgate.net The stereochemistry of the aminopalladation step can be influenced by reaction conditions, such as the concentration of chloride ions. acs.org
Catalytic Nitrene Insertion
A novel strategy for the synthesis of chiral β-amino alcohols involves the intramolecular C-H amination via a metal-catalyzed nitrene insertion. Chiral ruthenium catalysts have been developed for the ring-closing C(sp³)–H amination of N-benzoyloxycarbamates to produce cyclic carbamates with high yield and enantioselectivity (up to 99% ee). sciengine.com These cyclic carbamates are valuable intermediates that can be subsequently hydrolyzed to afford the desired chiral β-amino alcohols. sciengine.com This method is applicable to a range of substrates, including those with benzylic, allylic, and even non-activated C-H bonds. sciengine.com
The table below provides an overview of catalytic systems for the direct formation of the β-amino alcohol moiety.
| Catalytic System | Precursor Type | Key Features |
| OsO₄ / Chiral Ligand (DHQD/DHQ-derived) | Alkenes | Sharpless Asymmetric Aminohydroxylation; syn-selective addition; high enantioselectivity. organic-chemistry.orgnih.gov |
| Palladium(II) / Chiral Ligand | 1,3-Dienes | Asymmetric aminohydroxylation via nucleopalladation; stereochemical pathway can be tuned. researchgate.netacs.org |
| Chiral Ruthenium Complex | N-benzoyloxycarbamates | Intramolecular C-H nitrene insertion; forms cyclic carbamate (B1207046) precursors to β-amino alcohols; high yields and enantioselectivity. sciengine.com |
Advanced Structural Elucidation and Spectroscopic Investigations of 5 Amino 1 Phenoxypentan 2 Ol
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic compound. High-resolution experiments, including one-dimensional (¹H and ¹³C) and multi-dimensional techniques, are essential for a complete structural assignment.
Multi-dimensional NMR experiments are critical for unambiguously assembling the molecular structure by revealing through-bond and through-space correlations between nuclei. princeton.edu
COSY (COrrelation SpectroscopY): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For 5-Amino-1-phenoxypentan-2-OL, COSY would reveal the connectivity of the pentane (B18724) backbone, showing correlations between the proton on C2 (the carbinol carbon) and the adjacent methylene (B1212753) protons on C1 and C3. It would also show correlations along the chain from C3 to C4 and C4 to C5.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). youtube.com It is invaluable for assigning carbon signals based on their known proton chemical shifts. For instance, the proton signal corresponding to the -CH(OH)- group would show a direct correlation to the ¹³C signal of C2.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for connecting molecular fragments. youtube.com Key HMBC correlations would link the protons on C1 to the quaternary carbon of the phenoxy ring, confirming the ether linkage. Correlations from the aromatic protons to the carbons within the phenyl ring would confirm their positions.
NOESY (Nuclear Overhauser Effect SpectroscopY): This experiment detects protons that are close in space, regardless of whether they are connected through bonds. princeton.edu NOESY is particularly useful for determining stereochemistry and conformational preferences. For example, it could reveal the spatial relationship between protons on the stereocenter at C2 and other protons along the pentane chain, helping to define the molecule's preferred conformation in solution.
Hypothetical ¹H and ¹³C NMR Data for this compound
| Position | Hypothetical ¹³C Chemical Shift (δ, ppm) | Hypothetical ¹H Chemical Shift (δ, ppm) | Multiplicity | Key HMBC Correlations (¹H → ¹³C) |
| C1 | ~70 | ~3.9-4.0 | dd | C2, C-ipso (phenoxy) |
| C2 | ~72 | ~3.8 | m | C1, C3, C4 |
| C3 | ~34 | ~1.5-1.7 | m | C1, C2, C4, C5 |
| C4 | ~25 | ~1.6-1.8 | m | C2, C3, C5 |
| C5 | ~42 | ~2.8-3.0 | t | C3, C4 |
| C-ipso | ~159 | - | - | - |
| C-ortho | ~115 | ~6.9 | d | C-ipso, C-meta |
| C-meta | ~130 | ~7.3 | t | C-ortho, C-para |
| C-para | ~122 | ~7.0 | t | C-meta |
Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance or monitoring the progress of a reaction without the need for identical reference standards for each analyte. ox.ac.ukresearchgate.net The method relies on comparing the integral of an analyte's signal to the integral of a known amount of an internal standard. ox.ac.uk
For this compound, a qNMR analysis would involve adding a precisely weighed amount of an inert, stable standard (e.g., maleic anhydride) to a known mass of the sample. By comparing the integrated signal areas of specific, well-resolved protons from both the analyte and the standard, the absolute purity of the sample can be calculated with high accuracy. researchgate.net This technique is also invaluable during synthesis to determine reaction yield and the consumption of starting materials over time. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination
HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million. This precision allows for the unambiguous determination of the elemental formula. For this compound (C₁₁H₁₇NO₂), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value.
Hypothetical HRMS Data
| Ion | Calculated Exact Mass | Observed Mass |
| [C₁₁H₁₈NO₂]⁺ ([M+H]⁺) | 196.1332 | 196.1330 |
In addition to the parent ion, mass spectrometry (particularly with techniques like MS/MS) breaks the molecule into smaller fragments. Analyzing the masses of these fragments provides structural information, akin to assembling a puzzle. Key fragmentation pathways for this compound would likely include:
Loss of the phenoxy group: Cleavage of the ether bond.
Cleavage adjacent to the alcohol: Breakage of the C-C bonds on either side of the -CH(OH)- group.
Cleavage alpha to the amine: A characteristic fragmentation for primary amines.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Analysis
Should this compound form a single crystal of sufficient quality, X-ray crystallography offers the most definitive structural information. pan.pl This technique can precisely determine all bond lengths, bond angles, and torsional angles in the solid state. Crucially, for a chiral molecule with a stereocenter at C2, X-ray analysis can establish its absolute configuration (R or S) without ambiguity, provided a heavy atom is present or anomalous dispersion methods are used. pan.pl The crystal structure would also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl and amino groups, which dictate the crystal packing.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis (e.g., FT-IR, Raman Spectroscopy)
Vibrational spectroscopy techniques like Fourier Transform Infrared (FT-IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. sid.ir
FT-IR Spectroscopy: In an FT-IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. A broad band in the 3300-3500 cm⁻¹ region would indicate O-H and N-H stretching, while C-H stretching from the aromatic ring would appear just above 3000 cm⁻¹. The C-O stretching of the aryl ether and the alcohol would be visible in the 1000-1300 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Aromatic ring stretching vibrations are typically strong in Raman spectra. semanticscholar.org This technique is less sensitive to water, making it advantageous for analyzing aqueous samples. Comparing the FT-IR and Raman spectra can help resolve ambiguities and provide a more complete picture of the molecule's vibrational properties.
Hypothetical Vibrational Spectroscopy Data
| Wavenumber (cm⁻¹) | Assignment | Technique |
| ~3350 (broad) | O-H and N-H stretch | FT-IR |
| ~3050 | Aromatic C-H stretch | FT-IR, Raman |
| ~2850-2950 | Aliphatic C-H stretch | FT-IR, Raman |
| ~1600, ~1500 | Aromatic C=C stretch | FT-IR, Raman |
| ~1240 | Aryl C-O stretch | FT-IR |
| ~1050 | C-N and C-O stretch | FT-IR |
Electronic Spectroscopy for Chromophoric Characterization (e.g., UV-Vis Spectroscopy)
Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal analytical technique for characterizing chromophoric systems within a molecule. In the case of this compound, the principal chromophore, which is the part of the molecule responsible for absorbing UV or visible light, is the phenoxy group. The interaction of ultraviolet light with this group induces electronic transitions, primarily of the π → π* type, which are characteristic of aromatic systems.
Detailed Research Findings
The electronic spectrum of this compound is dominated by the absorptions of the phenyl ring of the phenoxy moiety. Unsubstituted benzene (B151609) typically displays a very strong absorption band (E-band) around 184 nm, a moderate intensity band (K-band) near 204 nm, and a much weaker, structured band (B-band) around 254 nm. When the phenyl ring is substituted with an auxochrome, such as the ether oxygen in the phenoxy group, these absorption bands can undergo shifts in wavelength (bathochromic or hypsochromic shifts) and changes in intensity (hyperchromic or hypochromic effects).
The ether linkage in the phenoxy group acts as an auxochrome, where the non-bonding electrons on the oxygen atom can interact with the π-electron system of the benzene ring. This interaction generally leads to a bathochromic shift (red shift) of the primary (K-band) and secondary (B-band) absorption bands to longer wavelengths and an increase in their intensities.
For simple alkoxybenzene derivatives, two main absorption bands are typically observed in the UV region. The first, more intense band, corresponding to the primary aromatic band, is usually found in the range of 210-230 nm. The second, less intense band, which shows fine structure and corresponds to the benzene B-band, appears around 260-280 nm. The exact positions and molar absorptivities (ε) of these bands are sensitive to the solvent environment. ubbcluj.ro Polar solvents can interact with the chromophore and alter the energy of the electronic transitions.
The aliphatic amino alcohol side chain (–CH(OH)CH2CH2CH2NH2) is not expected to contribute significantly to the UV absorption in the 200-400 nm range as it lacks a chromophore that absorbs in this region. However, the amino group can be protonated in acidic solutions, which may lead to minor shifts in the absorption spectrum due to electronic effects on the phenoxy ring.
Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are often employed to predict and interpret the electronic spectra of organic molecules. muni.cz Such calculations for this compound could provide theoretical λmax values and oscillator strengths, offering deeper insight into the nature of the electronic transitions.
Due to the absence of specific experimental or theoretical spectral data for this compound in the reviewed scientific literature, a data table with explicit values for λmax and molar absorptivity (ε) cannot be provided at this time. The characterization remains based on the well-understood spectroscopic behavior of the phenoxy chromophore.
Chemical Reactivity and Mechanistic Studies of 5 Amino 1 Phenoxypentan 2 Ol
Mechanistic Pathways of Key Transformations Involving the Chemical Compound
The transformations of 5-Amino-1-phenoxypentan-2-OL involve a variety of mechanistic pathways, largely centered around the nucleophilic character of the amino group and the hydroxyl group, as well as the electrophilic substitution susceptibility of the phenoxy ring.
One significant transformation is the formation of cyclic structures. For instance, intramolecular cyclization can occur, particularly if the terminal amino group is rendered nucleophilic and the hydroxyl group is converted into a good leaving group. This can proceed via an SN2 mechanism, where the amino group attacks the carbon bearing the activated hydroxyl group, leading to the formation of a substituted piperidine or a related heterocyclic system.
Furthermore, the presence of both an amino and a hydroxyl group allows for the formation of oxazolidine rings. This typically involves the reaction of the amino alcohol with an aldehyde or ketone under acidic or basic conditions. The mechanism initiates with the formation of a hemiaminal, followed by an intramolecular nucleophilic attack of the hydroxyl group on the iminium ion intermediate, culminating in the formation of the five-membered oxazolidine ring.
The phenoxy group can participate in reactions that proceed through benzylic intermediates if subjected to radical conditions. However, the most common mechanistic pathways involving the phenoxy moiety are electrophilic aromatic substitution, which will be discussed in detail in subsequent sections.
Functional Group Interconversions of the Amino, Hydroxyl, and Phenoxy Moieties
The primary amino group, the secondary hydroxyl group, and the phenoxy ring in this compound can undergo a wide range of interconversions, allowing for the synthesis of a diverse array of derivatives.
The primary amino group in this compound is a potent nucleophile and can readily undergo a variety of reactions.
N-Alkylation and N-Acylation: The amino group can be alkylated by reacting with alkyl halides or acylated using acyl chlorides or anhydrides. These reactions typically proceed via a nucleophilic substitution mechanism. To prevent over-alkylation, which can lead to secondary and tertiary amines or even quaternary ammonium salts, selective mono-N-alkylation can be achieved under controlled conditions, for instance, by using a suitable base like potassium carbonate in a polar solvent.
Formation of Imines (Schiff Bases): Reaction with aldehydes or ketones under appropriate conditions leads to the formation of imines. This condensation reaction is typically reversible and acid-catalyzed.
Diazotization: Treatment with nitrous acid (HONO), usually generated in situ from sodium nitrite and a strong acid, converts the primary amino group into a diazonium salt. While aliphatic diazonium salts are generally unstable, they can serve as intermediates for the introduction of other functional groups, such as a hydroxyl group or a halogen, with the concomitant loss of nitrogen gas.
A summary of typical reactions of the primary amino group is presented in the table below.
| Reaction | Reagent(s) | Product Functional Group | Typical Conditions |
| N-Alkylation | Alkyl halide (e.g., CH₃I) | Secondary or Tertiary Amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |
| N-Acylation | Acyl chloride (e.g., CH₃COCl) | Amide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |
| Imine Formation | Aldehyde or Ketone | Imine (Schiff Base) | Acid or Base catalyst, Dehydrating agent |
| Diazotization | NaNO₂, HCl | Diazonium Salt (unstable) | 0-5 °C |
The secondary hydroxyl group is another key site for chemical modification in this compound.
Oxidation: The secondary alcohol can be oxidized to a ketone. A variety of oxidizing agents can be employed for this transformation. For instance, chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid (Jones oxidation), can effectively perform this oxidation researchgate.net. Milder reagents like pyridinium chlorochromate (PCC) are also suitable for converting secondary alcohols to ketones researchgate.net. The mechanism of oxidation with chromic acid generally involves the formation of a chromate ester, followed by an E2-like elimination of the α-proton.
Esterification: The hydroxyl group can be esterified by reaction with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides. Acid-catalyzed esterification with a carboxylic acid (Fischer esterification) is an equilibrium process. More reactive acylating agents like acyl chlorides, in the presence of a base like pyridine, provide a more efficient route to the corresponding esters.
Etherification: The formation of an ether from the secondary hydroxyl group can be achieved through Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. Care must be taken to avoid competing reactions with the amino group, which is often protected prior to this reaction.
The following table summarizes common transformations of the secondary hydroxyl group.
| Reaction | Reagent(s) | Product Functional Group | Typical Conditions |
| Oxidation | CrO₃/H₂SO₄ (Jones reagent) | Ketone | Acetone, 0 °C to room temp. |
| Esterification | Carboxylic acid, H⁺ catalyst | Ester | Reflux |
| Etherification | 1. NaH, 2. Alkyl halide | Ether | Anhydrous solvent (e.g., THF) |
The phenoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution reactions due to the electron-donating nature of the ether oxygen.
Halogenation: The aromatic ring can be halogenated (e.g., brominated or chlorinated) using elemental halogens in the presence of a Lewis acid catalyst (like FeBr₃ or AlCl₃). The reaction proceeds through the formation of a highly electrophilic species which is then attacked by the electron-rich aromatic ring.
Nitration: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the electrophile. The substitution will predominantly occur at the ortho and para positions relative to the ether linkage.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation can introduce alkyl and acyl groups, respectively, onto the aromatic ring wikipedia.orgmt.com. These reactions are catalyzed by Lewis acids such as aluminum chloride (AlCl₃) mt.com. However, a significant limitation is that the presence of the amino group can interfere with the Lewis acid catalyst, as the lone pair on the nitrogen can coordinate with the catalyst, deactivating it libretexts.org. Therefore, protection of the amino group is generally required before performing Friedel-Crafts reactions.
The table below outlines typical electrophilic aromatic substitution reactions on the phenoxy ring.
| Reaction | Reagent(s) | Product | Typical Conditions |
| Halogenation | Br₂, FeBr₃ | Bromo-substituted derivative | Inert solvent |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivative | Low temperature |
| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | Alkyl-substituted derivative | Anhydrous conditions |
| Friedel-Crafts Acylation | Acyl halide, AlCl₃ | Acyl-substituted derivative | Anhydrous conditions |
Investigation of Rearrangement Reactions
Molecules containing both an amino and a hydroxyl group, such as this compound, have the potential to undergo rearrangement reactions. One notable example is the Smiles rearrangement , which is an intramolecular nucleophilic aromatic substitution wikipedia.org. In a hypothetical scenario, if the phenoxy ring were activated by electron-withdrawing groups, and the amino group were part of a more nucleophilic system (e.g., an amide), a rearrangement could be envisioned where the amino-pentanol side chain migrates to a different position on the aromatic ring, with the ether linkage being cleaved and a new C-N bond being formed. The mechanism of the Smiles rearrangement proceeds via a spirocyclic Meisenheimer-like intermediate manchester.ac.uk.
Another potential rearrangement could be initiated by the formation of an aziridinium ion. If the hydroxyl group is converted into a good leaving group, the neighboring amino group can participate in an intramolecular displacement to form a strained three-membered aziridinium ring. This intermediate can then be opened by a nucleophile, leading to either the original or a rearranged product, depending on which carbon of the aziridinium ring is attacked.
Role of Catalysis in Reactions Involving the Chemical Compound
Catalysis plays a crucial role in many of the transformations involving this compound, enhancing reaction rates, improving selectivity, and enabling reactions under milder conditions.
Acid and Base Catalysis: Many of the fundamental reactions of the amino and hydroxyl groups are catalyzed by acids or bases. For instance, esterification is typically acid-catalyzed, while the formation of ethers often requires a strong base. Imine formation can be catalyzed by either acids or bases.
Metal Catalysis: Transition metal catalysts are employed in a variety of reactions. For instance, the catalytic dehydrogenation of the alcohol to a ketone can be achieved using ruthenium or iridium complexes. Palladium-on-carbon (Pd/C) is a common catalyst for hydrogenation reactions, which could be used, for example, to reduce a nitro group on the phenoxy ring to an amino group.
Lewis Acid Catalysis: As mentioned, Lewis acids are essential catalysts for Friedel-Crafts reactions, activating the alkyl or acyl halide to generate a more potent electrophile mt.com.
The table below provides examples of catalytic systems used in reactions relevant to the functional groups of this compound.
| Reaction Type | Catalyst | Function |
| Friedel-Crafts Alkylation/Acylation | AlCl₃, FeBr₃ | Lewis acid, activates electrophile |
| Catalytic Dehydrogenation | Ru or Ir complexes | Transition metal catalyst |
| Hydrogenation (e.g., of a nitro group) | Pd/C | Heterogeneous catalyst |
| Esterification | H₂SO₄ | Brønsted acid, protonates carbonyl |
Computational Chemistry for Reaction Mechanism Elucidation and Transition State Analysis
Information regarding the use of computational chemistry to elucidate the reaction mechanisms and analyze the transition states of this compound is not available in the current body of scientific literature.
Derivative Chemistry and Structure Property Relationship Spr Studies of 5 Amino 1 Phenoxypentan 2 Ol Analogues
Rational Design Principles for Derivatization
The rational design of analogues of 5-Amino-1-phenoxypentan-2-OL is guided by established principles of medicinal chemistry, primarily focusing on modifying its three key pharmacophoric components: the aromatic phenoxy group, the alkanolamine side chain, and the terminal amino group. nih.gov The overarching goal is to systematically alter these regions to enhance potency, selectivity, and pharmacokinetic properties.
Aromatic Ring Substitution: The phenoxy ring serves as a crucial site for interaction with biological targets, often through hydrophobic and electronic interactions. researchgate.net Derivatization strategies typically involve the introduction of various substituents at the ortho, meta, and para positions. The nature of these substituents—ranging from electron-donating to electron-withdrawing groups, as well as bulky or compact moieties—can profoundly influence binding affinity and selectivity. For instance, in related phenoxypropanolamine series, substitutions on the aromatic ring have been shown to be critical for differentiating between β1- and β2-adrenergic receptor activity. nih.gov
Alkanolamine Side Chain Modification: The length, branching, and stereochemistry of the pentanolamine chain are key determinants of the spatial orientation of the pharmacophoric groups. Modifications can include:
Chain Length Variation: Shortening or lengthening the carbon backbone can alter the distance between the aromatic ring and the amino group, impacting how the molecule fits into a receptor's binding pocket.
Hydroxyl Group Position: Shifting the position of the hydroxyl group along the chain can influence hydrogen bonding interactions, which are often critical for anchoring the ligand to the target.
Stereochemistry: The chiral center at the 2-position of the pentanol (B124592) backbone is of paramount importance. It is well-established in related aryloxypropanolamines that the (S)-enantiomer is typically the more active stereoisomer. mdpi.com
Amino Group Substitution: The terminal amino group is often involved in key ionic or hydrogen bonding interactions with the biological target. Derivatization at this position can modulate basicity and introduce additional interaction points. Common modifications include the introduction of alkyl, aryl, or aralkyl groups of varying sizes. These substitutions can significantly impact receptor selectivity and agonist versus antagonist activity. nih.gov
Synthetic Strategies for Analogue Libraries and Focused Series
The synthesis of libraries of this compound analogues generally follows convergent synthetic routes, allowing for the late-stage introduction of diversity. A common strategy begins with the appropriate substituted phenol (B47542), which serves as the anchor for building the rest of the molecule.
A general synthetic approach involves the following key steps:
Etherification: A substituted phenol is reacted with a suitable electrophile containing a five-carbon chain with a protected alcohol and a leaving group. For example, the reaction of a phenoxide with an epichlorohydrin (B41342) derivative can be a key step in constructing the phenoxypropanolamine backbone in related series. For a pentanol chain, a similar strategy with a five-carbon epoxide or a di-functionalized pentane (B18724) derivative could be employed.
Amination: The resulting intermediate, often an epoxide or an alkyl halide, is then subjected to nucleophilic attack by a primary or secondary amine. This step introduces the desired amino functionality and can be used to generate a library of N-substituted analogues.
Deprotection: If protecting groups were used for the hydroxyl or amino functionalities during the synthesis, a final deprotection step is required to yield the target compounds.
Techniques such as parallel synthesis can be employed to efficiently generate focused libraries of analogues by varying the starting phenols and amines. nih.gov Purification of the final compounds is typically achieved through chromatographic methods, such as column chromatography or preparative high-performance liquid chromatography (HPLC). researchgate.net
Systematic Investigation of Structural Modifications on Conformational Preferences
The three-dimensional conformation of a molecule is intrinsically linked to its biological activity. For flexible molecules like this compound and its analogues, understanding the preferred conformations is crucial. Conformational analysis is often performed using a combination of computational modeling and experimental techniques like nuclear magnetic resonance (NMR) spectroscopy. acs.orgresearchgate.net
Key structural features that influence conformational preferences include:
Intramolecular Hydrogen Bonding: The presence of the hydroxyl and amino groups allows for the formation of intramolecular hydrogen bonds. These interactions can create pseudo-cyclic structures, restricting the molecule's conformational freedom and pre-organizing it for receptor binding. researchgate.net For example, a hydrogen bond between the hydroxyl group and the amino nitrogen can significantly influence the orientation of the side chain.
N-Substituents: The size and nature of the substituent on the amino group can also impact the conformational equilibrium of the alkanolamine side chain.
By systematically varying these structural elements and analyzing the resulting conformational changes, researchers can build a comprehensive understanding of how specific modifications translate into a preferred three-dimensional structure, which is a critical component of the structure-property relationship.
Molecular Modeling and Docking Studies for Ligand-Target Interactions (focus on chemical binding modes)
Molecular modeling and docking are powerful computational tools used to predict and analyze the binding of ligands to their biological targets at a molecular level. nih.gov For analogues of this compound, which are likely to interact with G protein-coupled receptors (GPCRs) such as adrenergic receptors, docking studies can provide invaluable insights into the specific chemical interactions that govern binding affinity and selectivity. mdpi.comcerist.dz
A typical molecular docking workflow involves:
Target Preparation: A three-dimensional structure of the target receptor, often obtained from X-ray crystallography or cryo-electron microscopy, is prepared for docking. mdpi.com
Ligand Preparation: The 3D structures of the this compound analogues are generated and their low-energy conformations are determined.
Docking Simulation: The ligands are computationally "docked" into the binding site of the receptor using algorithms that explore various possible binding poses and score them based on their predicted binding affinity. nih.gov
These studies can reveal key binding interactions, such as:
Hydrogen Bonds: The hydroxyl group of the alkanolamine chain and the amino group are often predicted to form hydrogen bonds with specific amino acid residues in the receptor's binding pocket, such as aspartate or serine. researchgate.net
Hydrophobic Interactions: The phenoxy ring and any lipophilic substituents can engage in hydrophobic interactions with nonpolar residues in a hydrophobic pocket of the receptor. researchgate.net
Ionic Interactions: The protonated amino group can form a salt bridge with a negatively charged amino acid residue, such as aspartic acid.
By comparing the docking poses and interaction patterns of different analogues, researchers can rationalize observed structure-activity relationships and guide the design of new derivatives with improved binding characteristics.
Table 1: Predicted Binding Interactions of a Hypothetical this compound Analogue with a β-Adrenergic Receptor Model
| Interacting Ligand Moiety | Receptor Residue | Type of Interaction |
| Protonated Amino Group | Asp113 | Ionic Bond |
| 2-Hydroxyl Group | Asn312 | Hydrogen Bond |
| Phenoxy Ring | Val114, Phe290 | Hydrophobic |
Spectroscopic Studies of Derivatives for Electronic and Conformational Insights
Spectroscopic techniques are indispensable for the structural elucidation and conformational analysis of novel this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the chemical structure of newly synthesized analogues. core.ac.uk Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can provide information about the spatial proximity of different protons in the molecule, offering experimental validation for computationally predicted conformations. acs.org
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups present in the molecule, such as the O-H stretch of the alcohol, the N-H stretch of the amine, and the C-O-C stretch of the ether linkage. core.ac.uk Shifts in the vibrational frequencies of these groups upon derivatization can provide clues about changes in electronic structure and intramolecular interactions.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds. core.ac.uk
While not extensively reported for this specific class of compounds, techniques like circular dichroism (CD) spectroscopy could be employed for chiral analogues to study their conformational behavior in solution. The combination of these spectroscopic methods provides a comprehensive picture of the electronic and conformational properties of the derivatives, which is essential for building robust structure-property models.
Table 2: Key Spectroscopic Data for a Representative this compound Analogue
| Spectroscopic Technique | Observed Feature | Interpretation |
| ¹H NMR | Multiplet at ~4.0 ppm | Proton on carbon bearing the hydroxyl group |
| ¹³C NMR | Signal at ~70 ppm | Carbon attached to the hydroxyl group |
| IR | Broad peak at ~3350 cm⁻¹ | O-H stretching vibration |
| HRMS | [M+H]⁺ ion | Confirms molecular weight |
Potential Chemical Utilities and Applications Non Biological/non Clinical
Utilization as Chiral Building Blocks in Complex Molecule Synthesis
Chiral 1,2-amino alcohols are recognized as privileged structural motifs and essential building blocks in the asymmetric synthesis of complex organic molecules, including natural products and pharmaceuticals. researchgate.netnih.govacs.org The defined spatial arrangement of the amino and hydroxyl groups in 5-Amino-1-phenoxypentan-2-OL makes it a potentially valuable synthon for introducing specific stereochemistry into larger, more complex molecular frameworks.
A significant application for structurally related compounds is found in the synthesis of alkaloids. For instance, an eleven-step synthetic route toward Aspidosperma alkaloids, a class of structurally complex natural products, has been reported starting from 5-phenoxypentan-2-one. rsc.orgresearchgate.net This ketone is a close structural relative of this compound, suggesting that the phenoxypentane backbone is a viable and useful scaffold for constructing intricate polycyclic systems. The conversion of the ketone to the corresponding amino alcohol or vice versa is a standard synthetic transformation, linking the utility of the ketone directly to the potential of the amino alcohol as a key intermediate in similar multi-step syntheses.
Furthermore, enzymatic synthesis routes have been explored to create related structures. A three-component reaction using phenoxyacetaldehyde (B1585835), hydroxyacetone, and an engineered fructose-1,6-bisphosphate aldolase (B8822740) (FSA) has been shown to produce a related amino-diol, demonstrating a biocatalytic pathway to this class of chiral building blocks. csic.es The ability to access these structures through both classical organic synthesis and biocatalysis enhances their value as versatile building blocks for diverse chemical targets.
Application in Organocatalysis and as Ligands for Asymmetric Transformations
The development of chiral catalysts and ligands is a cornerstone of modern asymmetric synthesis. Chiral 1,2-amino alcohols are particularly effective in this domain, serving as precursors to widely used ligands (like BOX and PyBOX) or acting directly as bifunctional organocatalysts. wiley.comnih.gov Their efficacy stems from the presence of both a Lewis basic amine site and a Brønsted acidic hydroxyl group in a fixed, chiral arrangement. researchgate.net
In the context of this compound, the molecule possesses the necessary features to act as a chiral ligand for metal-catalyzed reactions. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction, such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. researchgate.net The phenoxypropyl side chain could provide beneficial steric bulk, helping to create a well-defined chiral pocket around the catalytic center to enhance enantioselectivity.
As a bifunctional organocatalyst, this compound could potentially catalyze a range of transformations. Chiral primary β-amino alcohols are known to catalyze reactions such as aldol (B89426) condensations, Michael additions, and Diels-Alder reactions. researchgate.net The catalyst typically operates by activating the electrophile through hydrogen bonding from the hydroxyl group while simultaneously activating the nucleophile via the amine, often through the formation of an enamine or iminium ion intermediate. rsc.org The specific stereoisomer of this compound used would be expected to direct the formation of one enantiomer of the product over the other.
Precursor Development for Advanced Materials and Polymer Science (e.g., polyesteramides)
Bifunctional monomers containing both amine and alcohol functionalities are valuable precursors for the synthesis of polymers with tailored properties. Specifically, amino alcohols are key building blocks for producing polyesteramides (PEAs), a class of polymers that combines the favorable characteristics of both polyesters (flexibility, biodegradability) and polyamides (thermal stability, mechanical strength). wiley.com
PEAs are typically synthesized through polycondensation reactions. rsc.org An amino alcohol like this compound can react with dicarboxylic acids or their derivatives. The amine and hydroxyl groups of the amino alcohol react with the carboxyl groups of the diacid to form amide and ester linkages, respectively, within the polymer backbone. acs.org The presence of both linkage types allows for fine-tuning of the material's properties.
The specific structure of this compound would impart unique characteristics to the resulting PEA. The long, flexible five-carbon chain would influence the polymer's elasticity, while the bulky, aromatic phenoxy group would likely increase its glass transition temperature (T_g) and thermal stability by restricting chain mobility. Research on PEAs derived from various amino alcohols and diacids shows a clear correlation between monomer structure and final polymer properties. researchgate.netrsc.org For instance, the introduction of side groups can alter crystallinity and thermal characteristics. researchgate.net The degradability of the resulting polymer could be tuned, with the ester bonds being susceptible to hydrolysis, making such materials candidates for biodegradable plastics. rsc.org
| Polymer Name | Monomers | Glass Transition Temp. (T_g, °C) | Melting Temp. (T_m, °C) | Decomposition Temp. (T_d, °C) | Reference |
|---|---|---|---|---|---|
| s-PEAT5 | Di-O-methyl-l-tartaric acid + 5-amino-1-pentanol | 29 | - | 231 | acs.org |
| i-PEAT6 | Di-O-methyl-l-tartaric acid + 6-amino-1-hexanol | 14 | 148 | 252 | acs.org |
| PEA 13,6 | N,N′-bis(2-hydroxyethyl)brassylamide + Adipic acid | 19 | 121 | >350 | rsc.org |
| PEA 13,13 | N,N′-bis(2-hydroxyethyl)brassylamide + Brassylic acid | 36 | 110 | >350 | rsc.org |
Exploration in Chemical Absorption Technologies (e.g., CO2 capture)
The capture of carbon dioxide (CO2) from industrial flue gases and the atmosphere is a critical area of chemical research. Aqueous amine solutions, particularly those containing alkanolamines, are the current industry standard for chemical absorption of CO2. mdpi.com The fundamental reaction involves a nucleophilic attack by the amine's nitrogen atom on the carbon of CO2, leading to the formation of a carbamate (B1207046) or bicarbonate species. mdpi.comnih.gov
Amino alcohols like this compound fit into this class of capture agents. The primary amine group provides the reactive site for CO2. Industrially relevant processes often rely on primary or secondary amines, such as monoethanolamine (MEA), for their rapid reaction kinetics. mdpi.com While effective, these simple amines suffer from drawbacks like high volatility and energy-intensive regeneration. mdpi.com
The unique structure of this compound could offer different performance characteristics. Its higher molecular weight and the presence of the phenoxy group would result in significantly lower volatility compared to MEA, reducing solvent loss. The secondary alcohol group, in proximity to the amine, could participate in stabilizing the carbamate intermediate through intramolecular hydrogen bonding, potentially influencing the absorption-desorption equilibrium. Studies on nonaqueous solvents using hindered amines in ethylene (B1197577) glycol have shown that the alcohol component can play a direct role in the reaction mechanism. mdpi.com The development of advanced solvents, including those based on amino acids, aims to improve efficiency and reduce the energy penalty of regeneration. rsc.org
| Solvent System | Concentration | Absorption Capacity (mol CO2 / mol amine) | Conditions | Reference |
|---|---|---|---|---|
| Monoethanolamine (MEA) | 5 M (30 wt%) | ~0.5 | Aqueous, 40°C | mdpi.com |
| Diethanolamine (DEA) | Aqueous | ~1.0 (forms bicarbonate) | Aqueous | mdpi.com |
| TBAE in Ethylene Glycol | 30 wt% | 0.94 | Nonaqueous, 25°C, 15 kPa CO2 | mdpi.com |
| Potassium Sarcosinate | 30 wt% | ~0.85 | Aqueous, 40°C | General knowledge from amine scrubbing literature |
Role as Intermediates in the Synthesis of Fine Chemicals and Agrochemicals
The structural framework of this compound makes it a promising intermediate for the synthesis of high-value fine chemicals and potentially novel agrochemicals. The combination of a phenoxy ether linkage and a chiral amino alcohol provides a scaffold that can be elaborated into a wide range of target molecules.
As previously mentioned, the closely related ketone, 5-phenoxypentan-2-one, is a key starting material in a reported synthesis of (±)-limaspermine, a member of the Aspidosperma alkaloid family. rsc.orgresearchgate.net This synthesis underscores the value of the C5-phenoxy backbone in constructing complex heterocyclic systems, which are prevalent in biologically active compounds.
In the field of agrochemicals, nitrogen-containing heterocycles like pyrazoles are of significant importance. rsc.org Many highly active and low-toxicity pesticides are based on these structures. Syntheses of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles, which have demonstrated insecticidal activity, often start from aryl hydrazines and functionalized three-carbon units. rsc.org A complex building block like this compound could serve as a precursor to novel pyrazole (B372694) derivatives or other heterocyclic pesticides, where the phenoxypentanol side chain could be used to modulate properties like solubility, persistence, and target specificity.
Future Research Directions and Emerging Trends for 5 Amino 1 Phenoxypentan 2 Ol
Development of Novel and Highly Efficient Synthetic Methodologies
Key areas of exploration would include:
Asymmetric Catalysis: The development of chiral catalysts (e.g., transition metal complexes with chiral ligands or organocatalysts) for the enantioselective reduction of a corresponding aminoketone precursor or the asymmetric aminohydroxylation of a suitable alkene.
Biocatalysis: The use of enzymes, such as transaminases or ketoreductases, could offer a highly selective and environmentally benign route to 5-Amino-1-phenoxypentan-2-OL under mild reaction conditions.
C-H Activation: Advanced synthetic strategies might explore the direct, regioselective amination and hydroxylation of a pentyl-phenoxy backbone, although this remains a significant challenge in synthetic chemistry.
Application of Machine Learning and Artificial Intelligence in Compound Design and Reaction Prediction
Should this compound be identified as a hit or lead compound in a drug discovery campaign, machine learning (ML) and artificial intelligence (AI) would be pivotal in optimizing its structure and synthesis.
Compound Design: AI algorithms could be trained on existing structure-activity relationship (SAR) data of analogous compounds to predict modifications to the this compound scaffold that would enhance its biological activity, selectivity, or pharmacokinetic properties.
Reaction Prediction: Predictive models could be employed to identify the most efficient synthetic routes, forecast reaction yields, and suggest optimal reaction conditions. This would minimize the need for extensive empirical screening and accelerate the synthesis of derivatives for further testing.
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
To optimize synthetic protocols for this compound, real-time monitoring of reaction progress is essential. Advanced in situ spectroscopic techniques would be indispensable for gaining a deeper understanding of reaction kinetics, mechanisms, and the formation of intermediates or byproducts.
| Spectroscopic Technique | Application in Synthesis of this compound |
| FTIR/ATR-FTIR | Monitoring the consumption of starting materials and the formation of the amino alcohol product by tracking characteristic vibrational bands. |
| NMR Spectroscopy | Providing detailed structural information in real-time to identify intermediates and quantify product formation without the need for sampling. |
| Raman Spectroscopy | Complementing FTIR for monitoring reactions in aqueous media and for observing changes in non-polar functional groups. |
These techniques would enable precise control over reaction parameters, leading to improved yields and purity of the final product.
Exploration of Alternative Reactivity Modalities
Beyond traditional thermal reactions, future research would likely investigate alternative methods to activate the precursors of this compound.
Photoredox Catalysis: This approach uses light to generate highly reactive intermediates under mild conditions, potentially enabling novel bond formations that are inaccessible through conventional means. For instance, a photoredox-catalyzed C-O or C-N bond formation could be envisioned in the synthesis of this compound.
Electrosynthesis: Employing electricity to drive redox reactions offers a sustainable and reagent-free alternative for key synthetic steps. The reduction of a nitro or ketone precursor could be achieved electrochemically, avoiding the use of stoichiometric reducing agents.
Integration with Flow Chemistry and Automated Synthesis Platforms
For the scalable and reproducible production of this compound, particularly in a pharmaceutical development context, integrating the synthesis into continuous flow and automated platforms would be a critical future direction.
Flow Chemistry: Performing the synthesis in a continuous flow reactor would offer superior control over reaction temperature, pressure, and mixing, leading to enhanced safety, higher yields, and improved product consistency. It would also allow for the safe handling of hazardous intermediates.
Automated Synthesis: Automated platforms could be used to rapidly synthesize a library of derivatives based on the this compound scaffold. This high-throughput synthesis, coupled with automated purification and analysis, would significantly accelerate the drug discovery and development process.
Q & A
Basic Research Questions
Q. What synthetic routes are feasible for 5-Amino-1-phenoxypentan-2-OL, and how can reaction conditions be optimized?
- Methodological Answer : A common approach for synthesizing amino alcohols involves reductive amination of ketones or aldehydes using ammonia and hydrogen with catalysts like palladium or nickel . For this compound, introducing the phenoxy group may require etherification of a pentanol precursor. Optimization should focus on catalyst selection (e.g., Raney Ni for selectivity), temperature (40–80°C), and solvent polarity to minimize side reactions. Purity can be monitored via TLC or HPLC.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structure via H and C NMR, focusing on amine (-NH) and hydroxyl (-OH) proton shifts.
- Mass Spectrometry (MS) : Use ESI-MS or GC-MS to verify molecular ion peaks (e.g., [M+H]).
- HPLC : Assess purity with a C18 column and UV detection (λ = 210–254 nm).
- FTIR : Identify functional groups (e.g., O-H stretch at 3200–3600 cm, N-H bend at 1600 cm) .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Storage : Keep in airtight containers at room temperature in a dry environment to prevent hydrolysis .
Advanced Research Questions
Q. How can stereoselectivity be controlled during the synthesis of this compound?
- Methodological Answer : Chiral catalysts (e.g., Ru-BINAP complexes) or enantioselective enzymes (e.g., transaminases) can enhance stereocontrol. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry. Kinetic resolution during crystallization may further improve selectivity.
Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability)?
- Methodological Answer :
- Replication : Reproduce experiments under standardized conditions (e.g., pH 7.0, 25°C).
- Purity Assessment : Use DSC (differential scanning calorimetry) to check for polymorphic forms.
- Environmental Factors : Test stability under varying humidity (e.g., 30–80% RH) and light exposure .
Q. What experimental designs are suitable for stability studies of this compound?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months and compare degradation profiles (HPLC).
- Degradation Pathways : Identify hydrolysis products via LC-MS and adjust formulation (e.g., lyophilization for hygroscopic compounds) .
Q. Can computational modeling predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model reaction pathways (e.g., amine nucleophilicity, phenoxy group electronic effects) using Gaussian or ORCA.
- MD Simulations : Study solvent interactions (e.g., aqueous vs. nonpolar) to optimize reaction media.
Key Notes
- Avoid commercial sources (e.g., ) per user guidelines.
- Safety protocols are extrapolated from structurally similar amino alcohols .
- Synthetic methodologies draw parallels with reductive amination of analogous compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
